(4-Methyloxan-4-yl)methanamine chemical structure and properties
(4-Methyloxan-4-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for Modern Drug Discovery
Executive Summary
(4-Methyloxan-4-yl)methanamine is a saturated heterocyclic compound featuring a synthetically versatile primary amine. Its structure is defined by a central tetrahydropyran (oxane) ring, substituted at the C4 position with both a methyl and an aminomethyl group. This arrangement creates a compact, three-dimensional spiro-like motif that is of increasing interest in medicinal chemistry. As a member of the oxa-spirocycle class, it offers distinct advantages over traditional carbocyclic analogues, notably the potential for improved aqueous solubility and modulated lipophilicity—key determinants of a drug candidate's pharmacokinetic profile.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application as a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.[2]
The Strategic Value of Saturated Spirocycles in Medicinal Chemistry
For decades, pharmaceutical research has been dominated by flat, aromatic structures. However, the industry's pivot towards more complex and challenging biological targets has necessitated an "escape from flatland," a strategic shift towards molecules with greater three-dimensional (3D) character.[1] Saturated spirocycles are at the forefront of this movement. By joining two rings through a single, shared carbon atom, these motifs introduce conformational rigidity and present substituents in well-defined vectors, enabling more precise and potent interactions with protein binding sites.
The (4-Methyloxan-4-yl)methanamine scaffold is a prime example of an advanced spirocyclic fragment. The inclusion of an oxygen atom within the six-membered ring to form an oxane moiety imparts critical physicochemical benefits. Research has shown that such "oxa-spirocycles" can significantly enhance water solubility while lowering lipophilicity when compared to their all-carbon counterparts.[1] This property is invaluable for drug development professionals aiming to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target toxicity. The primary amine handle provides a convenient point of attachment for further chemical elaboration, making it an ideal starting point for library synthesis or late-stage functionalization.
Core Molecular Profile of (4-Methyloxan-4-yl)methanamine
Chemical Structure and Identifiers
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IUPAC Name: (4-Methyloxan-4-yl)methanamine
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Common Synonyms: 4-Aminomethyl-4-methyltetrahydro-2H-pyran[3]
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Chemical Structure:
(Self-generated image, for illustration)
Physicochemical & Spectroscopic Properties
The key physicochemical and computed properties of (4-Methyloxan-4-yl)methanamine are summarized below. These data are critical for its application in synthesis, guiding choices for reaction conditions, solvents, and purification methods.
| Property | Value | Source |
| CAS Number | 65626-24-6 | [2] |
| Molecular Formula | C₇H₁₅NO | [2][4] |
| Molecular Weight | 129.203 g/mol | [2] |
| Monoisotopic Mass | 129.11537 Da | [4] |
| Predicted XlogP | 0.3 | [4] |
| SMILES | CC1(CCOCC1)CN | [4] |
| InChIKey | ORECGNYKJRNVMQ-UHFFFAOYSA-N | [4] |
| Purity (Typical) | ≥97% | [2] |
| Storage | Room Temperature | [2] |
Anticipated Spectroscopic Analysis
While specific spectra are proprietary to manufacturers, the structure of (4-Methyloxan-4-yl)methanamine allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group (CH₃) should appear as a sharp singlet. The aminomethyl protons (CH₂-NH₂) would likely appear as a singlet, integrating to two protons. The protons of the oxane ring would present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons at the C2 and C6 positions adjacent to the ring oxygen would be shifted downfield relative to the C3 and C5 protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon, one for the aminomethyl carbon, one for the quaternary C4 carbon, and three signals for the oxane ring carbons (C2/C6 and C3/C5 being chemically equivalent due to rapid chair-flipping at room temperature).
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.12265.[4] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 152.10459, may also be observed.[4] A common fragmentation pathway would involve the loss of the aminomethyl group.
Synthesis and Purification Protocol
Strategic Rationale for the Synthetic Route
A robust and scalable synthesis of (4-Methyloxan-4-yl)methanamine can be achieved via the reduction of a stable precursor, 4-methyl-tetrahydropyran-4-carboxamide . This strategy is advantageous because amides are generally stable, crystalline solids that are easy to handle and purify. Their reduction to primary amines is a well-established and high-yielding transformation in organic synthesis.[5][6] Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran) are highly effective for this deoxygenation reaction.[5] The following protocol details a procedure using LiAlH₄, a common and potent choice for this transformation.
Proposed Synthesis Workflow
The overall transformation from the precursor amide to the final amine product is a direct reduction.
Caption: Workflow for the reduction of an amide precursor to the target amine.
Detailed Experimental Protocol
This protocol describes the reduction of 4-methyl-tetrahydropyran-4-carboxamide to (4-methyloxan-4-yl)methanamine.
Trustworthiness & Self-Validation: This protocol incorporates a standard Fieser workup for quenching LiAlH₄ reactions, which reliably produces easily filterable aluminum salts, simplifying purification. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is driven to completion before workup is initiated.
Reagents & Equipment:
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4-methyl-tetrahydropyran-4-carboxamide (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% (w/v) aqueous sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
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Inert atmosphere setup (Nitrogen or Argon)
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Ice-water bath
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Separatory funnel, Buchner funnel, filter paper
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Rotary evaporator
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TLC plates (silica gel), developing chamber, and appropriate stain (e.g., ninhydrin for amine visualization)
Procedure:
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Reaction Setup (Inert Atmosphere is Crucial):
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A dry 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
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Causality: LiAlH₄ is highly reactive with atmospheric moisture and water. An inert, anhydrous environment is mandatory to prevent violent quenching of the reagent and ensure reaction efficiency.
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Reagent Addition:
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Lithium aluminum hydride (2.5 eq) is carefully weighed and added to the flask, followed by the addition of anhydrous THF to create a slurry (approx. 0.5 M concentration).
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The slurry is cooled to 0 °C in an ice-water bath.
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The precursor amide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ slurry via an addition funnel over 30-45 minutes.
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Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents a dangerous thermal runaway and minimizes side reactions.
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Reaction Progression:
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After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux (approx. 66 °C for THF).
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The reaction is stirred at reflux for 4-12 hours. Progress is monitored by TLC by taking small aliquots, quenching them carefully, and spotting them against the starting material. The product amine should be visible with a ninhydrin stain.
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Causality: Heating to reflux provides the necessary activation energy to drive the complete reduction of the robust amide functional group.
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Workup (Fieser Method):
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The reaction is cooled back to 0 °C in an ice-water bath.
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The reaction is quenched sequentially and very carefully by the dropwise addition of:
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'X' mL of water (where X = grams of LiAlH₄ used)
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'X' mL of 15% aqueous NaOH
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'3X' mL of water
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Causality: This specific sequence (the Fieser method) is designed to convert the aluminum byproducts into a granular, white precipitate (lithium aluminum oxide) that is easily removed by filtration, which is far more efficient than dealing with gelatinous aluminum hydroxide sludges from a simple water quench.
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Isolation and Purification:
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The resulting slurry is stirred vigorously at room temperature for 1 hour, then filtered through a pad of Celite® or filter paper. The solid precipitate is washed thoroughly with THF or EtOAc.
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The combined organic filtrates are collected and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude amine can be purified further by distillation under reduced pressure or by column chromatography if necessary. The resulting pure amine should be a clear oil or low-melting solid.
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Applications in Drug Discovery and Chemical Biology
A Versatile Building Block for Protein Degraders
The most prominent application of (4-Methyloxan-4-yl)methanamine is as a structural component in the synthesis of targeted protein degraders.[2] Its classification as a "Protein Degrader Building Block" highlights its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The primary amine of (4-Methyloxan-4-yl)methanamine serves as a perfect chemical handle for conjugation into the linker portion of the PROTAC, typically via amide bond formation or reductive amination. The rigid, 3D nature of the oxane ring helps to control the spatial orientation and length of the linker, which is a critical parameter for inducing an effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Role of the building block in the modular structure of a PROTAC.
Scaffolding for Bioactive Spirocyclic Pharmacophores
Beyond protein degraders, the core structure of (4-Methyloxan-4-yl)methanamine is representative of scaffolds used to construct novel therapeutics targeting a wide range of diseases. The field of medicinal chemistry has seen significant success with related spirocyclic systems. For instance, spiro-oxindole piperidine derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[7][8] Similarly, other complex spiropiperidines have been synthesized and evaluated for activity at various biological targets, including opioid receptors.[9] While this specific methanamine is a building block rather than a final drug, it provides researchers with a validated, 3D-rich fragment to incorporate into new molecular designs, accelerating the discovery of next-generation spirocyclic drug candidates.
Conclusion and Future Outlook
(4-Methyloxan-4-yl)methanamine is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its combination of a synthetically tractable primary amine, a conformationally restricted spirocyclic core, and the favorable physicochemical properties imparted by the oxane ring makes it a highly valuable building block. As drug discovery continues to tackle more complex biological targets and places a greater emphasis on optimizing pharmacokinetic properties, the demand for sophisticated, 3D-rich fragments like (4-Methyloxan-4-yl)methanamine is set to increase. Its utility in the construction of protein degraders places it at the cutting edge of therapeutic innovation, promising to facilitate the development of novel medicines for researchers, scientists, and drug development professionals.
References
- Vertex AI Search Result. (4-methyloxan-4-yl)methanamine, min 97%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKyunXnjgB4Ly3xZYVZvfMEjOptUSGgfTsUfMDKkn3h4IL4Z8QElwKGTlg_BGjdLRlYDOW2FkdMFDisfB68EZRjvHHxx6fqIKaHsPJ0A3BewXcROHE4TGOnlNdoVumKojOonh0PXYpL95OU3TfEI0jYY5e1H2sZ5ejdROBElgsFwMTf4XbjIfzc64e4ume]
- PubMed Central. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJJyyKbMGkYm9WlLEaRvdNBmQRZRKaxqYgWriP0B4gi0xNBTkG-Iw0955cuRK8RwyIcizXBZ8WHFbirt5j3Lkgyug6guF4Vk3nNaLp7_9rMh0mrqZlyCcZgsIS5gQloCrgoGGJXfRlF0oCQ==]
- PubChemLite. (4-methyloxan-4-yl)methanamine (C7H15NO). [URL: https://vertexaisearch.cloud.google.
- ChemBK. 1-(4-Methyloxan-4-yl)methanamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFol3DZ2WZCbUyRDHGAj4QXBjP4qlUgbOod8eiK5LdRO73z5-r2WXa-JtojrFLSy4YxpOz_f7NHYOTe7jSL7gIAal3KUfarT5DMcAGgbEUNbOWA3PEiQ61EdNeuMRMbVHaIX205yKkhyuT0K5e9kDUFleE1owQqpNaM-jXQiP_v6LF8JILurc8s_g==]
- PubMed. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJsrvqRz0tI8VSVS9b5K_dH9dhrMhnaCjRPmEyTJawgpQ3H7yC-4gXKtFrcgOWhOAutP9p6Wm01x_l1ApyETkkWVT8R3eBaU2pscqw8xenkp_pOct8S8GThCI71-TR7px98rY=]
- PubChem. 4-Methyloxan-4-amine | C6H13NO | CID 18437373. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo5XbTq5pucBBf4jJI7rLXEDHbVJBmPyTBsihvklo9j927rW01PUdB8ODthohLzm9urRgF9zpych6Cak5MHZCr9fvi8hk9eccXHLKzBOVrNMFUnlbTO7BLs7LFzxAkK9yILvkutwGmUK76tEyvxGcpMM79CCgVnhaeAzc9HFdj1rbtBy7kJAs=]
- PubChem. 4-Methyloxan-4-amine hydrochloride | C6H14ClNO | CID 18437372. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEk-9XGdIvkxDoGCMiZajvlN_mIJOBBSq6PZTYqcrwgEDbUE2t6L31nEBDvc7W2frfuz73D5YfwSM6dqUiQpViMxoeUqwrZFW17HhPpxGb6GgMw6qlQebYTmb1gs24f2RTtxZBUdHsDCstecc=]
- ChemicalBook. 4-methyloxan-4-amine | 693245-65-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6tLJ7DEtoaytBQ_gnZpp-FG3mgR9RIPhzpU95XjL9pf5Dsre1brqa-BWBdZiajha2YCLGJT6O4dAmPiE9M-Xi2fi2W1UzvLfsYez8QNwom7Rt-XWt2drjRdeIobHPWLI_zVev15VtVzS4ezGJ1pqZjALU7iC6bLny4ueyjpqujQ==]
- Organic Chemistry Frontiers (RSC Publishing). Stereoselective synthesis and applications of spirocyclic oxindoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9RzCERDY0NWi0e-c4hJ1k9ZbJJlKnI-vF2CagRgjCdOS3f7TFk5zwYeozl-ARQk_T6RKVm-yR9tdyuKgiT4JCOSwj45hqaTbfdcUUJfc17GYCy-W2-s8W9biEYEzvEJVAccLpr6ayW8zCkoSGC1ZOkORphoZVwLY=]
- Organic Chemistry Portal. Piperidine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKf-uHzT5bGzYURgbcWwWsS7pFIOdWYvC_vguPY08m1aIusBme5IOY9EB6SSBo4VVEq9tcxzlZvENyTjdwtahR4HxDBLSPtaNIW-l27LxGXS_APXu6jeeVYurqEsSAKys1dWrxiWs7_e49NbCZWsSTeJUsexm9WbTbs5NwXj7tJtBocQ==]
- PMC - NIH. Oxa-spirocycles: synthesis, properties and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjitjOctbeqa1QFYMPPHn9VypXQvp9f92_Bp4NoIiYSS8L5KTQ_hMWJCirbozI1VthUewfUHzAexKOjMtKkdCD3baQcQNkfEANzR-ae-fDQWirGtBkX0dh0_Y93pEcfBhaZfgQeOJCOhhJw==]
- ChemScene. 65626-24-6 | (4-Methyloxan-4-yl)methanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmYalghzB6R9Yzip2YJ6v2UNGP0fA5tLaO1Hlb-Y-3ESaSpUQZ8LsSw_t2IGMdgmk0pKE07aOvgOYGMvpoaa6QOZwb8mvSazzB5-V7oTjSlG0mTAKBjgya0ShJsZjZkYyfBUk=]
- MDPI. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL6c8K_kthzcjwAaJDwOJPLPKAlazXBHi2LNpoSmyYTRiy3MzuKgb4NcVOfV2iInqyv1QvaiHg1__OCe5gTi75Y4UdSI3m1NeUIGearOaoZs-FgEgiF26i26wK6Y91DdOLB0s=]
- PubMed. Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrNnKbkTTWEwTNEzUQ3FnHsgbVWP7j7ZjTBcx1B2fxP9iA8D43w74BjVRlN0n0vDwtSBfuL1Xw8MipafRaCXzSQ1YXPGqUfDfhZOf0y23XWrlqJr_fIN8qc5B7a4o36BhkyAU=]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - (4-methyloxan-4-yl)methanamine (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 9. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
(Image generated for illustrative purposes)